2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide

EGFR inhibition Kinase assay Chloroacetamide covalent inhibitor

2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide (CAS 16231-89-3) is a synthetic N,N-disubstituted chloroacetamide with molecular formula C₁₂H₁₃ClN₂O₂ and molecular weight 252.70 g/mol. The compound incorporates three chemically distinct functional domains within a single scaffold: an electrophilic α-chloroacetamide warhead, a terminal cyanoethyl group, and an ortho-methoxyphenyl substituent on the amide nitrogen.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.7
CAS No. 16231-89-3
Cat. No. B2998133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide
CAS16231-89-3
Molecular FormulaC12H13ClN2O2
Molecular Weight252.7
Structural Identifiers
SMILESCOC1=CC=CC=C1N(CCC#N)C(=O)CCl
InChIInChI=1S/C12H13ClN2O2/c1-17-11-6-3-2-5-10(11)15(8-4-7-14)12(16)9-13/h2-3,5-6H,4,8-9H2,1H3
InChIKeyXFZKFQBEWUXIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide (CAS 16231-89-3): Procurement-Grade Structural and Functional Baseline


2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide (CAS 16231-89-3) is a synthetic N,N-disubstituted chloroacetamide with molecular formula C₁₂H₁₃ClN₂O₂ and molecular weight 252.70 g/mol . The compound incorporates three chemically distinct functional domains within a single scaffold: an electrophilic α-chloroacetamide warhead, a terminal cyanoethyl group, and an ortho-methoxyphenyl substituent on the amide nitrogen . It is supplied as a research-grade building block at ≥95% purity by multiple vendors including Enamine (EN300-08121), Santa Cruz Biotechnology (sc-341874), Bidepharm, and Biosynth, with batch-specific QC documentation (NMR, HPLC, GC) available . The chloroacetamide class has recently gained attention in covalent inhibitor design following FDA approvals of covalent kinase inhibitors such as afatinib and ibrutinib, positioning this scaffold as a relevant entry point for targeted covalent inhibitor programs [1].

Why Generic Substitution of 2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide (CAS 16231-89-3) Is Not Advisable Without Comparative Data


N,N-disubstituted chloroacetamides are not functionally interchangeable, as both the electrophilicity of the chloroacetamide warhead and the lipophilicity of the N-substituents directly govern biological target engagement, cytotoxicity, and ADMET properties [1]. A 2025 3D-QSAR study on thirteen N,N-disubstituted chloroacetamide analogs demonstrated that aromatic substituents on the amide nitrogen significantly modulate HeLa cytotoxicity (IC₅₀ values spanning from <1 μM to >100 μM), with ortho-substituted phenyl groups conferring distinct activity profiles compared to para-substituted or unsubstituted phenyl analogs [1]. Generic replacement of CAS 16231-89-3 with 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide (CAS 16231-77-9, lacking the methoxy group) or 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide (CAS 852840-54-1, ethoxy rather than methoxy, para rather than ortho) would introduce uncontrolled changes in logP, hydrogen-bond acceptor count, and steric profile that cannot be assumed to preserve activity or selectivity without explicit experimental validation [1].

Quantitative Differentiation Evidence for 2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide (CAS 16231-89-3) Versus Closest Analogs


Wild-Type EGFR Biochemical Inhibition: 2-Methoxy vs. 4-Ethoxy and Unsubstituted Phenyl Comparators

In a biochemical wild-type EGFR inhibition assay using the Kinase-Glo Plus luminescence method (40 min incubation), 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide (CAS 16231-89-3) exhibited an IC₅₀ of 5.70 × 10³ nM [1]. While this is a moderate biochemical potency, it establishes a quantifiable baseline for the ortho-methoxyphenyl substitution pattern in the EGFR context. By comparison, the closest commercially listed analog, 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide (CAS 16231-77-9, no methoxy), has no published EGFR IC₅₀ in BindingDB, making the 16231-89-3 data point the only experimentally determined kinase inhibition value currently available for this sub-series [1]. The 4-ethoxyphenyl analog (CAS 852840-54-1) also lacks EGFR data, meaning procurement decisions for EGFR-related projects cannot rely on assumed equivalence across aromatic substituents [2].

EGFR inhibition Kinase assay Chloroacetamide covalent inhibitor

Ortho-Methoxy Substitution: Impact on Calculated Lipophilicity (clogP) and Hydrogen-Bond Acceptor Count Versus Des-Methoxy and Para-Ethoxy Analogs

The ortho-methoxy substituent on the phenyl ring of CAS 16231-89-3 introduces a hydrogen-bond acceptor and modulates lipophilicity relative to the unsubstituted phenyl analog CAS 16231-77-9 and the para-ethoxy analog CAS 852840-54-1. Based on the molecular formulas, the unsubstituted phenyl analog C₁₁H₁₁ClN₂O (MW 222.67) has fewer H-bond acceptors and lower predicted logP than the target compound C₁₂H₁₃ClN₂O₂ (MW 252.70). The 4-ethoxyphenyl analog C₁₃H₁₅ClN₂O₂ (MW 266.73) adds an additional methylene unit, increasing lipophilicity further but relocating the ether oxygen to the para position, which alters the spatial presentation of the H-bond acceptor relative to the chloroacetamide warhead . In the context of the 2025 N,N-disubstituted chloroacetamide SAR study, aromatic substituent identity and position were shown to significantly influence HeLa cytotoxicity (IC₅₀ range: <1 to >100 μM across the series) [1].

Lipophilicity clogP Physicochemical property prediction Drug-likeness

Chloroacetamide Warhead Electrophilicity: Class-Level Covalent Inhibitor Potential Versus Non-Chlorinated Analogs

The α-chloroacetamide moiety in CAS 16231-89-3 functions as an electrophilic warhead capable of covalent modification of cysteine residues in target proteins, a mechanism exploited by FDA-approved covalent drugs such as afatinib, ibrutinib, and osimertinib [1]. The 2025 study by Bogdanović et al. demonstrated that among thirteen N,N-disubstituted chloroacetamides, multiple compounds exhibited significant cytotoxicity against HeLa, K562, and A549 cell lines (IC₅₀ < 10 μM) and activated both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways [2]. By contrast, the non-chlorinated analog N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide lacks the electrophilic chlorine and would therefore be inert as a covalent warhead, representing a fundamentally different pharmacological mechanism . The 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide analog (CAS 1221723-26-7) replaces the methylene chloride with a methyl-substituted carbon, altering the steric environment of the electrophilic center and potentially modifying reaction kinetics with nucleophilic cysteine thiols .

Covalent inhibitor Chloroacetamide warhead Targeted covalent inhibitor Electrophilicity

Synthetic Utility: Orthogonal Reactive Handles for Sequential Derivatization Versus Single-Function Analogs

CAS 16231-89-3 contains three synthetically addressable functional groups with orthogonal reactivity: the chloroacetamide α-carbon (nucleophilic substitution), the terminal nitrile (reduction, hydrolysis, cycloaddition), and the methoxyphenyl ring (electrophilic aromatic substitution or demethylation) [1]. The chloroacetamide moiety is described in the chemical literature as particularly valuable for heterocycle synthesis via cyclization reactions and for generating targeted bioactive molecules [1]. The N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide analog (CAS 63631-10-7) places the chlorine on the phenyl ring rather than the acetamide α-carbon, fundamentally altering which position is electrophilic. The 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide (CAS 852840-54-1) retains the chloroacetamide warhead but presents the ether oxygen at the para rather than ortho position, which may affect regioselectivity in subsequent ring-closure reactions [2].

Building block Synthetic intermediate Heterocycle synthesis Orthogonal reactivity

Recommended Research and Procurement Application Scenarios for 2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide (CAS 16231-89-3)


Covalent Fragment Screening Against Kinase Targets (EGFR, JAK, or Other Cysteine-Containing Kinases)

CAS 16231-89-3 can serve as a chloroacetamide-based covalent fragment for screening against cysteine-containing kinases. Its documented wild-type EGFR IC₅₀ of 5.70 μM provides a starting potency benchmark . The ortho-methoxyphenyl group offers a vector for structure-guided optimization toward improved potency and selectivity. Procurement of this specific CAS number, rather than the des-methoxy or para-ethoxy analogs, is critical because the methoxy position and identity affect both the exit vector geometry and the compound's physicochemical properties (logP, H-bond acceptor count), which directly influence fragment linking and growing strategies [1].

Multidirectional Diversification Scaffold for Heterocycle Library Synthesis

The three orthogonal reactive handles (chloroacetamide α-carbon, terminal nitrile, ortho-methoxyphenyl ring) make CAS 16231-89-3 an attractive core scaffold for generating diverse heterocyclic libraries through sequential chemoselective transformations . The chloroacetamide moiety can undergo nucleophilic substitution with amines or thiols, the nitrile can be reduced to an amine or hydrolyzed to an amide/acid, and the ortho-methoxy group can be demethylated to a phenol for further diversification. The 4-ethoxyphenyl analog (CAS 852840-54-1) may produce different regiochemical outcomes in cyclization reactions due to the altered position of the ether oxygen [1].

Targeted Covalent Inhibitor (TCI) Lead Optimization Starting Point

Building on the established role of chloroacetamides as covalent warheads in FDA-approved drugs (afatinib, ibrutinib, osimertinib) and the class-level demonstration that N,N-disubstituted chloroacetamides can induce both intrinsic and extrinsic apoptosis with IC₅₀ values below 10 μM in cancer cell lines [1], CAS 16231-89-3 represents a logical entry point for TCI campaigns. The ortho-methoxy substitution pattern may confer advantages in cellular permeability relative to more lipophilic analogs while providing a synthetic handle for further elaboration. Researchers should note that direct comparative in vivo or selectivity data for this specific compound are not yet available, and procurement decisions should be accompanied by internal head-to-head profiling against selected analogs [1].

Methodological Reference Standard for Chloroacetamide Covalent Inhibition Assay Development

Given the availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors at ≥95% purity , CAS 16231-89-3 can be used as a reference compound for developing and validating biochemical assays designed to measure chloroacetamide covalent inhibition kinetics (e.g., k_inact/K_I determination by jump-dilution or LC-MS/MS adduct detection). The compound's moderate EGFR IC₅₀ (5.70 μM) [1] makes it suitable as a positive control that does not saturate the assay window, unlike highly potent sub-nanomolar inhibitors that may complicate assay optimization.

Quote Request

Request a Quote for 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.